molecular formula C13H13Cl2N3O2 B12583485 2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol CAS No. 642085-76-5

2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol

Cat. No.: B12583485
CAS No.: 642085-76-5
M. Wt: 314.16 g/mol
InChI Key: INFGSGHFOUKMBT-UHFFFAOYSA-N
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Description

2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazine ring substituted with a 2,6-dichlorophenyl group and an ethan-1-ol moiety, making it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution with 2,6-dichlorophenyl group: The pyrazine ring is then substituted with a 2,6-dichlorophenyl group using electrophilic aromatic substitution reactions.

    Attachment of the ethan-1-ol moiety: Finally, the ethan-1-ol group is introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorophenyl)amino]phenylmethanol
  • 3-(2,6-Dichlorophenyl)-4-(3’-carboxy-2-chlorodiphenylethylene-4-yl)methoxy-5-isopropylisoxazole

Uniqueness

2-({5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}amino)ethan-1-ol is unique due to its specific substitution pattern and the presence of both a pyrazine ring and an ethan-1-ol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

642085-76-5

Molecular Formula

C13H13Cl2N3O2

Molecular Weight

314.16 g/mol

IUPAC Name

2-[[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]amino]ethanol

InChI

InChI=1S/C13H13Cl2N3O2/c14-10-2-1-3-11(15)9(10)8-20-13-7-17-12(6-18-13)16-4-5-19/h1-3,6-7,19H,4-5,8H2,(H,16,17)

InChI Key

INFGSGHFOUKMBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=NC=C(N=C2)NCCO)Cl

Origin of Product

United States

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